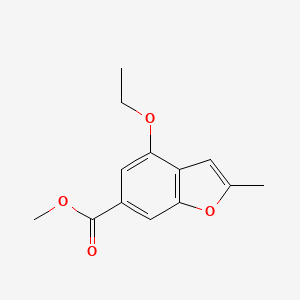

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry.

Preparation Methods

The synthesis of benzofuran derivatives, including Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate, often involves innovative and catalytic strategies. One common method is the free radical cyclization cascade, which is an excellent approach for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions. Additionally, oxidation reactions using water radical cations can be performed under ambient conditions without traditional chemical catalysts .

Scientific Research Applications

Benzofuran derivatives, including Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate, have numerous scientific research applications. They are used in the development of antimicrobial agents, anticancer drugs, and anti-viral therapies . These compounds are also employed in the synthesis of various polymers and dyes, including dye-sensitized solar cells and industrial dyes . In medicinal chemistry, benzofuran derivatives are explored for their potential therapeutic effects against diseases such as diabetes, HIV, tuberculosis, epilepsy, and Alzheimer’s disease .

Mechanism of Action

The mechanism of action of benzofuran derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzofuran compounds exhibit antimicrobial activity by targeting bacterial cell walls or interfering with microbial DNA replication . The unique structural features of benzofuran allow these compounds to interact with various biological targets, making them effective in treating a wide range of diseases .

Comparison with Similar Compounds

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like cancer and psoriasis

Biological Activity

Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

This compound has a molecular weight of 234.25 g/mol and is characterized by the following structural features:

- Benzofuran core : A fused benzene and furan ring system that is crucial for its biological activity.

- Ethoxy and methyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

In Vitro Studies

-

Cell Line Testing : The compound was evaluated against several cancer cell lines, including:

- A549 (lung adenocarcinoma) : Exhibited significant cytotoxicity with an IC50 value of approximately 16.4 μM.

- HeLa (cervical cancer) : Induced G2/M phase arrest and apoptosis, demonstrating a concentration-dependent growth inhibitory effect.

- MDA-MB-231 (breast cancer) : Showed promising inhibition rates, indicating potential effectiveness in breast cancer therapy.

Cell Line IC50 (μM) Mechanism of Action A549 16.4 Inhibition of AKT signaling pathway HeLa 1.06 G2/M phase arrest and apoptosis MDA-MB-231 Not specified Induction of apoptosis

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT signaling pathway, which is critical for cell survival and proliferation in cancer cells.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Substituent Effects : The presence of the ethoxy group enhances hydrophobic interactions with cellular membranes, improving cellular uptake.

- Positioning of Functional Groups : Variations in the positioning of substituents on the benzofuran core significantly affect biological activity. For example, halogen substitutions at certain positions have been associated with increased cytotoxicity.

Case Studies

- Study on Benzofuran Derivatives : A comprehensive study involving various benzofuran derivatives highlighted that compounds similar to this compound exhibited varied anticancer activities based on their substituents and structural configurations. The study concluded that modifications leading to increased electron density at specific positions could enhance activity against cancer cell lines.

- Evaluation Against Multiple Cancers : Another investigation assessed the compound's efficacy against a panel of cancers including breast, lung, and cervical cancers. Results indicated that this compound consistently demonstrated significant growth inhibition across different cell types, reinforcing its potential as a broad-spectrum anticancer agent.

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 4-ethoxy-2-methyl-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-4-16-11-6-9(13(14)15-3)7-12-10(11)5-8(2)17-12/h5-7H,4H2,1-3H3 |

InChI Key |

RQFBPWZHGHEHQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.